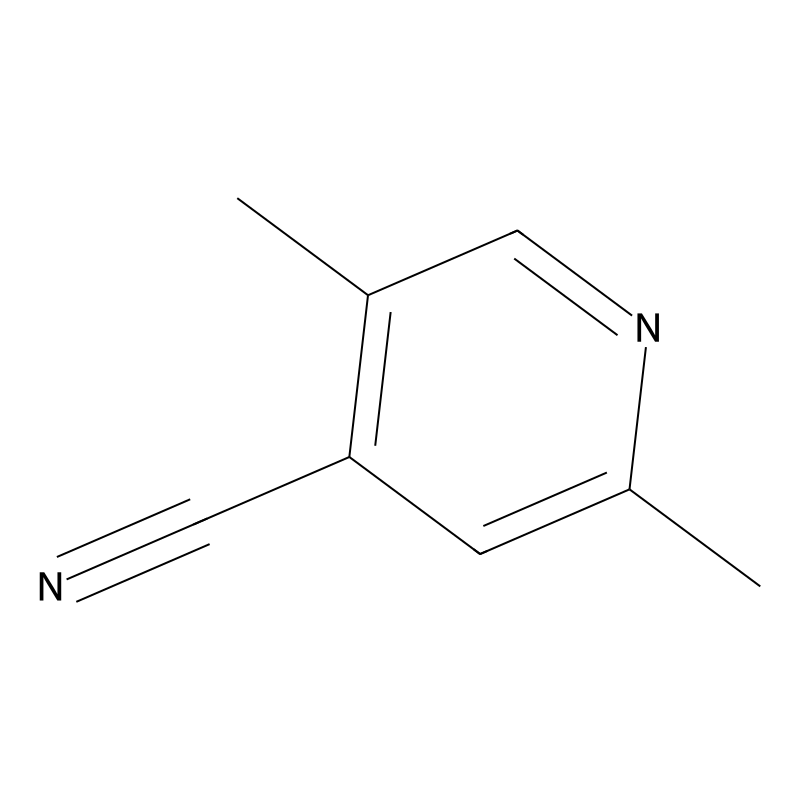2,5-Dimethylisonicotinonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
2,5-Dimethylisonicotinonitrile is a chemical compound that belongs to the class of isonicotinonitriles, characterized by a pyridine ring with two methyl groups at the 2 and 5 positions and a cyano group at the 1 position. Its molecular formula is , and it has a molecular weight of approximately 162.19 g/mol. The compound exhibits properties typical of isocyanides, including a linear structure resulting from resonance stabilization between different bonding configurations involving the carbon and nitrogen atoms .
- Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding amide.
- Multicomponent Reactions: It can be involved in Ugi and Passerini reactions, which are significant in organic synthesis for forming complex molecules from simple starting materials .
- Cycloaddition Reactions: The compound can also participate in cycloaddition reactions, such as [4+1] cycloadditions with tetrazines, yielding stable cycloadducts .
The synthesis of 2,5-dimethylisonicotinonitrile can be achieved through several methods:
- From Isonicotinic Acid Derivatives: Starting from isonicotinic acid or its derivatives, the cyano group can be introduced via nucleophilic substitution reactions or by treating with cyanogen bromide.
- From Pyridine Derivatives: Methylation of pyridine followed by nitrilation can yield the desired compound.
- Using Formamides: Isocyanides can also be synthesized through dehydration of formamides under specific conditions involving bases like pyridine or triethylamine .
2,5-Dimethylisonicotinonitrile has potential applications in various fields:
- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
- Material Science: Its unique properties may be explored in developing new materials with specific functionalities.
- Biological Research: Due to its structural characteristics, it could be investigated for potential therapeutic applications .
Several compounds share structural similarities with 2,5-dimethylisonicotinonitrile. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Isonicotinic Acid | Contains a carboxylic acid group | Precursor for various derivatives |
| 3-Methylisonicotinonitrile | Methyl group at position 3 | Different biological activity profiles |
| 4-Dimethylisonicotinonitrile | Dimethyl groups at positions 4 and 6 | Potentially different reactivity due to sterics |
| Nicotinamide | Amide derivative of nicotinic acid | Known for its role in cellular metabolism |
While these compounds share a common pyridine framework, their differing functional groups lead to distinct chemical properties and biological activities. The presence of the cyano group in 2,5-dimethylisonicotinonitrile sets it apart from others like nicotinamide and isonicotinic acid, which lack this feature.








